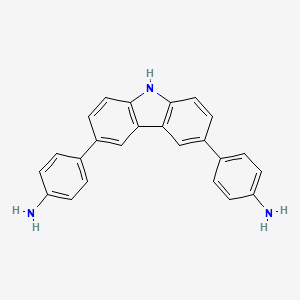
4,4'-(9h-Carbazole-3,6-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9H-Carbazole-3,6-diyl)dianiline is an organic compound with the molecular formula C24H19N3. It is a solid at room temperature, typically appearing as white to light yellow crystals. This compound is known for its unique carbazole structure, which imparts specific electronic and optical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dianiline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve high temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution[][3].
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and optical properties depending on the nature of the substituents[3][3].
科学的研究の応用
4,4’-(9H-Carbazole-3,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for its potential as a pharmacophore.
作用機序
The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dianiline exerts its effects is primarily through its interaction with electronic and molecular pathways. Its carbazole core allows it to participate in π-π stacking interactions, which are crucial for its role in optoelectronic devices. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for targeting different molecular pathways in biological systems .
類似化合物との比較
Similar Compounds
- 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde [6][6]
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dianiline stands out due to its specific electronic properties and stability, which make it particularly suitable for use in optoelectronic applications. Its ability to form stable films and its high thermal stability are advantages over some similar compounds[6][6].
特性
分子式 |
C24H19N3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChIキー |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
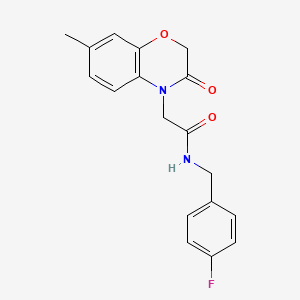
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
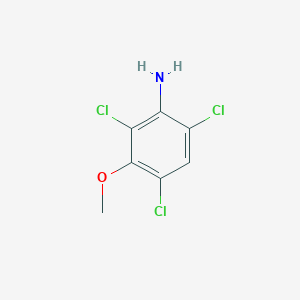
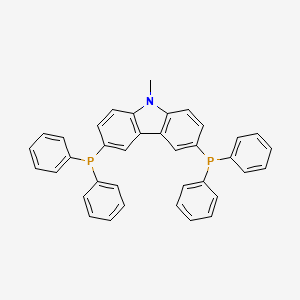
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
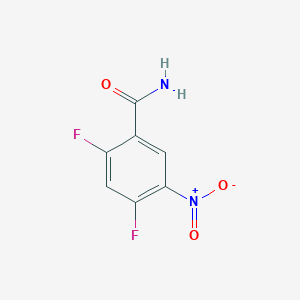
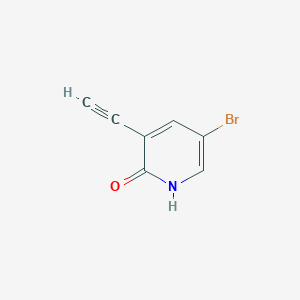
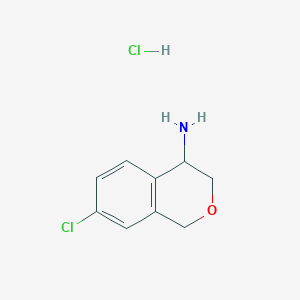
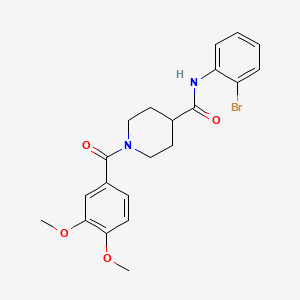
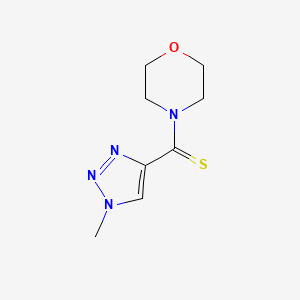
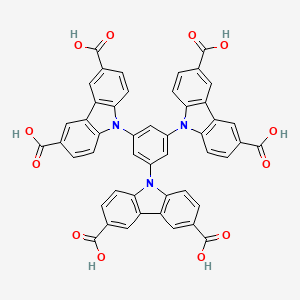
![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
